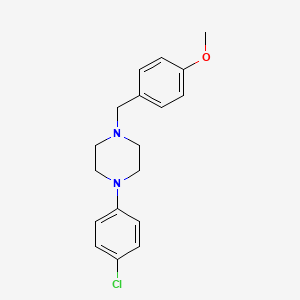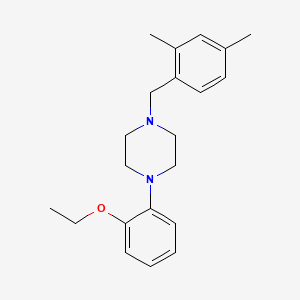![molecular formula C19H23N3O3 B5886772 N-[4-(diethylamino)-2-methylphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5886772.png)
N-[4-(diethylamino)-2-methylphenyl]-3-methyl-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(diethylamino)-2-methylphenyl]-3-methyl-4-nitrobenzamide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. Diclofenac is a member of the phenylacetic acid derivatives class of NSAIDs. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of signaling molecules involved in inflammation.
作用機序
Diclofenac works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting the production of prostaglandins, Diclofenac reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, a group of signaling molecules involved in inflammation. Diclofenac has also been shown to reduce the activity of nuclear factor kappa B (NF-κB), a protein complex involved in the regulation of inflammation. In addition, Diclofenac has been shown to inhibit the activity of matrix metalloproteinases (MMPs), a group of enzymes involved in tissue remodeling.
実験室実験の利点と制限
Diclofenac has a number of advantages for lab experiments. It is a potent inhibitor of COX enzymes, which makes it a useful tool for studying the role of prostaglandins in inflammation. Diclofenac is also readily available and relatively inexpensive. However, Diclofenac has a number of limitations for lab experiments. It has been shown to have off-target effects on a number of other enzymes and signaling pathways. In addition, Diclofenac has been shown to have cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
将来の方向性
There are a number of future directions for research on Diclofenac. One area of research is the development of more selective COX inhibitors that have fewer off-target effects. Another area of research is the development of Diclofenac analogs that have improved pharmacokinetic properties, such as increased bioavailability and longer half-life. In addition, there is growing interest in the potential use of Diclofenac for the treatment of cancer, Alzheimer's disease, and Parkinson's disease, and further research is needed to explore these potential applications.
合成法
Diclofenac can be synthesized through a multistep process starting from 2,4-dichloronitrobenzene. The first step involves the reaction of 2,4-dichloronitrobenzene with 4-(diethylamino)phenol to form 4-(diethylamino)-2-methylphenyl-4-nitrophenyl ether. The second step involves the reaction of the ether with methyl magnesium bromide to form 4-(diethylamino)-2-methylphenyl)-4-nitrophenol. The final step involves the reaction of the nitrophenol with acetyl chloride to form Diclofenac.
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and acute pain. Diclofenac has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-5-21(6-2)16-8-9-17(13(3)12-16)20-19(23)15-7-10-18(22(24)25)14(4)11-15/h7-12H,5-6H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJMRCJXAABJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(benzyloxy)-3-ethoxybenzyl]amino}phenol](/img/structure/B5886696.png)
![N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5886702.png)
![4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5886712.png)







![methyl [5-(isobutyrylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5886781.png)


